molecular formula C16H21N3O4S B2748085 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-cyclopropylbenzamide CAS No. 898657-18-6

4-((4-acetylpiperazin-1-yl)sulfonyl)-N-cyclopropylbenzamide

Cat. No.: B2748085
CAS No.: 898657-18-6
M. Wt: 351.42
InChI Key: MDPITDXXAJNTKG-UHFFFAOYSA-N
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Description

4-((4-acetylpiperazin-1-yl)sulfonyl)-N-cyclopropylbenzamide is a complex organic compound that features a piperazine ring, a sulfonyl group, and a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-cyclopropylbenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. . The final step involves the coupling of the piperazine derivative with N-cyclopropylbenzamide under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((4-acetylpiperazin-1-yl)sulfonyl)-N-cyclopropylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

4-((4-acetylpiperazin-1-yl)sulfonyl)-N-cyclopropylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-cyclopropylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-acetylpiperazin-1-yl)sulfonyl)-N-cyclopropylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropylbenzamide moiety differentiates it from other piperazine derivatives, potentially leading to unique interactions with biological targets and novel applications.

Properties

IUPAC Name

4-(4-acetylpiperazin-1-yl)sulfonyl-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-12(20)18-8-10-19(11-9-18)24(22,23)15-6-2-13(3-7-15)16(21)17-14-4-5-14/h2-3,6-7,14H,4-5,8-11H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPITDXXAJNTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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